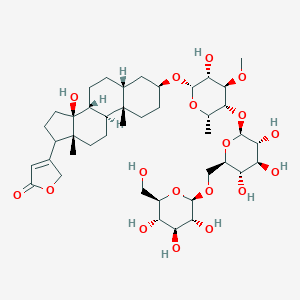

Thevetin

描述

Thevetin is a group of poisonous cardiac glycosides . It is obtained especially from the seeds of a West Indian shrub or small tree (Cascabela thevetia syn. Thevetia nereifolia) of the dogbane family (Apocynaceae) . Hydrolysis products include glucose, digitalose, and a sterol .

Synthesis Analysis

Six thevetia cardiac glycosides or thevetosides (thevetin A, B, and C, acetylthevetin A, B and C) were identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns . The biosynthesis of cardiac glycosides mainly occurs along the classical mevalonate (MVA) pathway of isoprenoid formation, i.e., mevalonic acid is the precursor for their synthesis .Molecular Structure Analysis

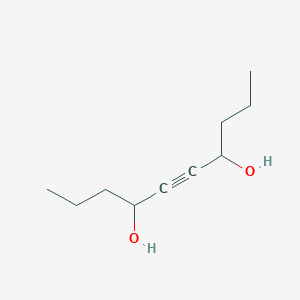

Thevetin A has a molecular formula of C42H64O19 . Thevetin B has a molecular formula of C42H66O18 . Thevetin C has a molecular formula of C42H66O19 .Chemical Reactions Analysis

Thevetin A, B, and C, and acetylthevetin A, B and C were identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns .Physical And Chemical Properties Analysis

Thevetin A has a molecular weight of 872.96 . Thevetin B and Thevetin C have a molecular weight of 859.0 and 874.962 Da respectively.科学研究应用

Cardiac Applications and Toxicity : Thevetin has a digitalis-like action on amphibian and mammalian hearts, with physiological effects enduring for a short period (Chen & Chen, 1934); (Haag & Pennington, 1937). It is less potent but similarly toxic as ouabain, a well-known cardiac glycoside.

Analytical Detection and Immunoassay : Thevetin B can be determined in serum using fluorescence polarization immunoassay and enzyme-linked immunosorbent assay (ELISA), aiding in clinical and forensic toxicology (Uber-Bucek et al., 1992); (Prabhasankar et al., 1993).

Clinical Efficacy and Side Effects : Thevetin has been used as a substitute for digitalis in cases of cardiac decompensation, showing both therapeutic efficacy and gastrointestinal side effects (Middleton & Chen, 1936).

Pharmacological Properties : Research on the pharmacology of thevetin includes its melting point, absorption rate, and comparison with other cardiac glycosides (Huang Cc et al., 1965).

Isolation and Characterization of Glycosides : Studies have been conducted on the isolation of components of Thevetia, such as Cerberoside and Thevetin A, and the identification of cardiac glycosides from Thevetia peruviana seeds (Singer & Studer, 1960); (Kohls et al., 2012).

Toxicological Analysis and Forensics : A liquid chromatography tandem mass spectrometry method has been validated for identifying and quantifying thevetin B and other cardiac glycosides in human serum, useful in forensic science (Kohls et al., 2012).

Potential Anti-arthralgic Activity : Thevetia peruviana seeds have shown significant analgesic effects, suggesting a potential for managing arthralgia (Odimegwu & Olabisi, 2021).

Cardiac Glycoside Content in Different Species : Studies have identified cardiac glycosides in different species of Thevetia, contributing to our understanding of their chemical composition and potential medicinal uses (Balderas-López et al., 2019).

Intestinal Sugar Transport Inhibition : Research has suggested that Thevetin inhibits intestinal sugar transport, indicating a potential mechanism for its action and side effects (Csáky & Hara, 1965).

Antifertility Activity : T. peruviana leaves have shown antifertility potential by affecting the progesterone level, indicating a possible use in reproductive health (Samanta et al., 2016).

Molluscicidal and Piscicidal Properties : Some studies have reviewed the molluscicidal and piscicidal properties of Thevetia peruviana, highlighting its potential applications in pest control (Singh et al., 2013).

Cardiotoxic Effects in Human Models : The cardiac effects of Thevetia glycosides were investigated using human induced pluripotent stem cells derived cardiomyocytes, providing insights into their pro-arrhythmic potential and toxicity (Amend et al., 2021).

安全和危害

属性

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2S,3R,4R,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22?,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVMBXDQUQRICT-TZNWHQCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thevetin | |

CAS RN |

11018-93-2 | |

| Record name | Thevetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thevetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)

![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)